N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a tetrahydroquinoline ring, further linked to a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the tetrahydroquinoline ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.
Medicine: In the medical field, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has shown potential as a therapeutic agent, with research exploring its effects on various disease models.
Industry: The compound's unique properties make it valuable in the development of new materials and chemicals for industrial applications, including its use in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide stands out due to its specific structural features and the presence of the thiophene-2-carboxamide moiety, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZABUCTVISHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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